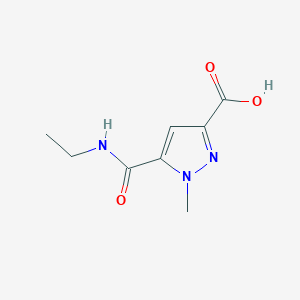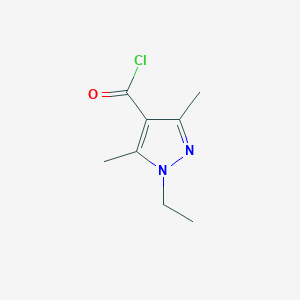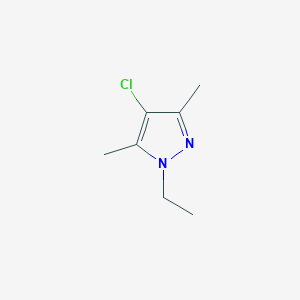
methyl 4-amino-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Methyl 4-amino-1H-pyrrole-2-carboxylate is an intermediate used in the synthesis of various compounds. It has been used to prepare pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
Synthesis Analysis
The synthesis of pyrrole derivatives like methyl 4-amino-1H-pyrrole-2-carboxylate often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is represented by the empirical formula C7H11ClN2O2 . The SMILES string representation is Cl.COC(=O)c1cc(N)cn1C .Physical And Chemical Properties Analysis
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a solid at room temperature . It has a molecular weight of 190.63 . The compound does not have a flash point .Wissenschaftliche Forschungsanwendungen
Synthesis of α-Aminopyrrole Derivatives : Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates, which are structurally related to methyl 4-amino-1H-pyrrole-2-carboxylate. This method involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" and leads to the formation of compounds like pyrrolo[1,2-a]pyrimidine-7-carboxylates and 2-diazo-2H-pyrrole-4-carboxylates. These compounds demonstrate significant reactivity, allowing for further chemical transformations and potential applications in medicinal chemistry (Galenko et al., 2019).
Building Blocks in Medicinal Chemistry : Rochais et al. (2004) achieved the first synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates. This synthesis provided a pathway to create building blocks useful in accessing various nitrogen heterocycles with potential therapeutic applications. The methodology involves a four-step process starting from arylacetonitriles and highlights the versatility of these compounds in drug discovery (Rochais et al., 2004).
One-Pot Synthesis from 5-Methoxyisoxazoles : Galenko et al. (2015) described a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This process involves starting with 5-methoxyisoxazoles and pyridinium ylides, leading to the formation of pyrrolylpyridinium salts, which are further transformed into methyl 4-piperidinopyrrole-2-carboxylates. This study demonstrates the potential for efficient synthesis methods in producing these compounds (Galenko et al., 2015).
Synthesis of Novel N-Protected Methyl Pyrrole Derivatives : Grošelj et al. (2013) developed a new synthesis for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. These compounds, which are structurally related to methyl 4-amino-1H-pyrrole-2-carboxylates, are synthesized from N-protected α-amino acids. They serve as key intermediates for the construction of functionalized heterocycles, demonstrating the broad applicability of these pyrrole derivatives in organic synthesis (Grošelj et al., 2013).
Safety and Hazards
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 4-amino-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLAJBYPBHAJMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)



![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)





![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)

